(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a pyrazole ring, a chlorophenyl group, and a morpholine moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the morpholine moiety: This step involves the reaction of the intermediate with morpholine under suitable conditions.
Formation of the (E)-but-2-enedioic acid moiety: This can be achieved through a Wittig reaction or other suitable olefination methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, (E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-but-2-enedioic acid;4-[2-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine
- (E)-but-2-enedioic acid;4-[2-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine
- (E)-but-2-enedioic acid;4-[2-[[5-(4-methylphenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine
Uniqueness
The uniqueness of (E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, the presence of the chlorophenyl group may enhance its potency or selectivity in certain applications.
Properties
CAS No. |
86871-61-6 |
---|---|
Molecular Formula |
C19H22ClN3O6 |
Molecular Weight |
423.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine |
InChI |
InChI=1S/C15H18ClN3O2.C4H4O4/c16-13-3-1-12(2-4-13)14-11-15(18-17-14)21-10-7-19-5-8-20-9-6-19;5-3(6)1-2-4(7)8/h1-4,11H,5-10H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
UHWSHWMHHFEVLD-WLHGVMLRSA-N |
Isomeric SMILES |
C1COCCN1CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1COCCN1CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.